molecular formula C21H40O4 B1671895 Monoolein CAS No. 25496-72-4

Monoolein

Cat. No.: B1671895
CAS No.: 25496-72-4
M. Wt: 356.5 g/mol
InChI Key: RZRNAYUHWVFMIP-UHFFFAOYSA-N
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Description

Monoolein, also known as glyceryl monooleate, is a monoglyceride derived from glycerol and oleic acid. It is an amphiphilic molecule, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This unique characteristic allows it to form various mesophases, such as cubic, lamellar, and hexagonal phases, when mixed with water. This compound is widely used in the fields of drug delivery, emulsion stabilization, and protein crystallization .

Mechanism of Action

Safety and Hazards

Monoolein is classified as a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Monoolein has been proposed as a potential drug delivery vehicle, particularly for the delivery of macromolecular bioactive therapeutics . Its growing applications in various fields, including drug delivery, emulsion stabilization, and protein crystallization, suggest that it will continue to be a subject of extensive research .

Biochemical Analysis

Biochemical Properties

Monoolein plays a significant role in biochemical reactions due to its ability to form lipidic cubic phases. These phases provide a unique environment for the stabilization and crystallization of membrane proteins. This compound interacts with various biomolecules, including enzymes, proteins, and nucleic acids. For instance, it has been shown to interact with membrane proteins, facilitating their crystallization and structural studies . The nature of these interactions is primarily hydrophobic, allowing this compound to stabilize the hydrophobic regions of membrane proteins.

Cellular Effects

This compound influences various cellular processes by modulating the cell membrane’s properties. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to enhance the delivery of therapeutic agents to cells by forming stable emulsions that can be easily taken up by cells . Additionally, it can impact gene expression by altering the lipid composition of cell membranes, which in turn affects the activity of membrane-bound receptors and signaling molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to form lipidic cubic phases. These phases provide a structured environment that can encapsulate and stabilize biomolecules. This compound binds to hydrophobic regions of proteins, facilitating their proper folding and stabilization. It can also modulate enzyme activity by altering the local lipid environment, which can affect enzyme-substrate interactions and catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to changes in its biochemical properties. Long-term studies have shown that this compound can maintain its ability to stabilize proteins and form lipidic cubic phases for several weeks . Its effectiveness may decrease over time due to gradual degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can enhance the delivery of therapeutic agents without causing significant toxicity. At high doses, this compound can cause adverse effects, including inflammation and tissue damage . Threshold effects have been observed, where the beneficial effects of this compound are maximized at specific dosages, beyond which toxicity increases.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to lipid metabolism. It is metabolized by lipases, which hydrolyze this compound into glycerol and oleic acid. These metabolites can then enter different metabolic pathways, including glycolysis and fatty acid oxidation . This compound can also affect metabolic flux by altering the availability of lipids and other metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with lipid transporters and binding proteins. It can be incorporated into cell membranes, where it affects membrane fluidity and permeability. This compound can also accumulate in specific tissues, such as adipose tissue, where it can be stored and later mobilized for energy production .

Subcellular Localization

This compound’s subcellular localization is influenced by its lipid properties and interactions with other biomolecules. It can be targeted to specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it plays a role in lipid synthesis and protein processing. Post-translational modifications, such as phosphorylation, can also affect this compound’s localization and activity within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Monoolein can be synthesized through the esterification of oleic acid with glycerol. This reaction typically requires a catalyst, such as sulfuric acid or phosphoric acid, and is carried out at elevated temperatures (220-260°C) to achieve high conversion rates. The reaction can be represented as follows:

Oleic Acid+GlycerolThis compound+Water\text{Oleic Acid} + \text{Glycerol} \rightarrow \text{this compound} + \text{Water} Oleic Acid+Glycerol→this compound+Water

In a homogeneous tubular-flow process, a mixture of oleic acid and glycerol in tert-butanol is subjected to high pressure (35 atm) and temperatures ranging from 200 to 240°C. This method yields a high selectivity (>95%) for this compound .

Industrial Production Methods

Industrial production of this compound often involves the glycolysis of fats, oils, and fatty acids in the presence of inorganic bases like sodium hydroxide or calcium hydroxide. The process is conducted at high temperatures (220-260°C) and results in a mixture containing mono-, di-, and triglycerides. The product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Monoolein undergoes various chemical reactions, including:

    Esterification: Formation of this compound from oleic acid and glycerol.

    Hydrolysis: Breakdown of this compound into oleic acid and glycerol in the presence of water.

    Oxidation: this compound can be oxidized to form peroxides and other oxidation products.

Common Reagents and Conditions

    Catalysts: Sulfuric acid, phosphoric acid, sodium hydroxide, calcium hydroxide.

    Solvents: Tert-butanol, water.

    Conditions: Elevated temperatures (200-260°C), high pressure (35 atm).

Major Products

    Esterification: this compound and water.

    Hydrolysis: Oleic acid and glycerol.

    Oxidation: Peroxides and other oxidation products.

Comparison with Similar Compounds

Monoolein is unique among monoglycerides due to its ability to form a wide range of mesophases. Similar compounds include:

    Monostearin: A monoglyceride derived from stearic acid, which forms fewer mesophases compared to this compound.

    Monopalmitin: A monoglyceride derived from palmitic acid, also forming fewer mesophases.

    Monolaurin: A monoglyceride derived from lauric acid, primarily used for its antimicrobial properties.

This compound’s versatility in forming various mesophases and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2,3-dihydroxypropyl octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRNAYUHWVFMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859195
Record name 2,3-Dihydroxypropyl-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid, Clear amber or pale yellow liquid; [Hawley] Yellow liquid or soft solid with a sweet odor; mp = 25 deg C (unstable); [HSDB] Solid; mp = 35.5 deg C; Opaque liquid; mp = 20 deg C; [MSDSonline], pale yellow viscous oily liquid with a faint fatty odour
Record name 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol
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URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycerol monooleate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5437
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Record name Glyceryl monooleate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

238-240 °C AT 3 MM HG
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320
Record name GLYCEROL MONOOLEATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

INSOL IN WATER; SOL IN ETHANOL, ETHER, CHLOROFORM, insoluble in water; soluble in hot organic solvents, soluble in hot alcohol (in ethanol)
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320
Record name GLYCEROL MONOOLEATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320
Record name Glyceryl monooleate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.9420 @ 20 °C/4 °C, 0.925-0.935
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320
Record name GLYCEROL MONOOLEATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320
Record name Glyceryl monooleate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1140/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Color/Form

PLATES FROM ETHANOL, YELLOW OIL OR SOFT SOLID

CAS No.

25496-72-4, 251983-54-7
Record name 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Dihydroxypropyl-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oleic acid, monoester with glycerol
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Record name GLYCEROL MONOOLEATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

25 °C (UNSTABLE), MELTING POINT: 32 °C (UNSTABLE) /PRIMARY BETA FORM/; 35.5 °C (STABLE) /BETA FORM/
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320
Record name GLYCEROL MONOOLEATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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